molecular formula C19H19N3O6 B2812245 8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 897623-07-3

8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

カタログ番号: B2812245
CAS番号: 897623-07-3
分子量: 385.376
InChIキー: LVLRBEUCUNAWIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused oxa-triaza ring system and aromatic substituents. Its structure includes a 2,4-dimethoxyphenyl group at position 8 and methyl groups at positions 11 and 12.

特性

IUPAC Name

8-(2,4-dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-21-16-15(17(23)22(2)19(21)25)13(14-11(20-16)8-28-18(14)24)10-6-5-9(26-3)7-12(10)27-4/h5-7,13,20H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLRBEUCUNAWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=C(C=C(C=C4)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic molecule notable for its unique tricyclic structure and multiple functional groups. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

  • Neurotransmitter Modulation : The compound's structural similarity to neurotransmitters suggests potential interactions with dopamine receptors and transporters, which could influence mood and cognition.
  • Psychoactive Properties : Given its relation to known psychoactive compounds, this compound may also exhibit effects on perception and mood regulation.
  • Enzyme Inhibition : It may act as a monoamine oxidase inhibitor (MAOI), which could have implications for treating depression and other mood disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The presence of methoxy groups may enhance binding affinity to neurotransmitter receptors.
  • Enzymatic Inhibition : By inhibiting monoamine oxidase enzymes, the compound could increase the levels of neurotransmitters such as serotonin and dopamine in the brain.
  • Antioxidant Activity : The presence of carbonyl groups might contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to 8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione:

  • Study on MAOI Activity : A pharmacological assay demonstrated that similar compounds effectively inhibited monoamine oxidase activity in vitro, suggesting potential antidepressant properties.
Compound NameCAS NumberKey Features
8-(3-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione896013-13-1Similar tricyclic structure; different methoxy substitution
8-(4-Methoxyphenyl)-11-methyltriazatriene137643147Contains a methoxy group; lacks the oxo functionality
8-(4-Methoxyphenyl)-11,13-dimethyltriazatriene7253949Similar core structure but different substituents

Potential Therapeutic Applications

The unique properties of this compound suggest several potential applications in medicinal chemistry:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for conditions like depression and anxiety.
  • Pain Management : The MAOI activity could also indicate efficacy in pain relief through enhanced neurotransmitter levels.

類似化合物との比較

Structural Modifications in Tricyclic Frameworks

Table 1: Key Structural Variations and Properties
Compound Name Substituents on Aromatic Ring Heteroatoms in Ring System Molecular Weight (g/mol) Reported Properties/Activities
8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione 2,4-Dimethoxyphenyl 5-oxa, 2,11,13-triaza ~421.4 (estimated) N/A (theoretical)
11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl) analog 3,4,5-Trimethoxyphenyl 5-oxa, 2,11,13-triaza ~451.4 (estimated) Enhanced solubility due to polar groups
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 4-Methoxyphenyl Hexaaza (6 nitrogen atoms) ~372.3 (calculated) Crystallographic stability
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,?]dodeca-1(8),2(6),9-trien-12-one 4-Methoxyphenyl 7-thia (sulfur), diaza ~344.4 (calculated) Reactivity influenced by sulfur
Key Observations:
  • Heteroatoms : Replacement of oxygen with sulfur (e.g., in ) increases electrophilicity and may enhance interactions with thiol-containing biological targets.
  • Ring Strain : Hexaaza systems (e.g., ) exhibit higher rigidity, which could affect melting points and crystallinity.

Bioactivity and Functional Implications

  • Antioxidant/Anti-inflammatory Potential: Methoxyphenyl derivatives in Populus buds (e.g., phenylpropenoids) demonstrate anti-inflammatory effects, implying that similar substituents in tricyclic systems may modulate biological activity .
  • Synergistic Effects: Minor structural changes, such as the addition of a third methoxy group (as in ), could mimic the behavior of essential oil components, where trace constituents enhance overall activity .

Physicochemical Properties

Table 2: Comparative Solubility and Stability
Compound Solubility in Polar Solvents Thermal Stability (MP/°C) Crystallographic Data Availability
Target Compound Moderate (predicted) N/A No
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo Low >200 (estimated) Yes (single-crystal XRD)
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-diazatricyclo High in DMSO ~180 (predicted) No
Key Observations:
  • Solubility: The 2,4-dimethoxyphenyl group likely improves water solubility compared to non-polar phenyl analogs.
  • Crystallinity : Hexaaza systems (e.g., ) form stable crystals due to planar aromatic stacking, whereas sulfur-containing analogs (e.g., ) may exhibit polymorphism.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation reactions. For example, derivatives of tricyclic systems with methoxyphenyl substituents (e.g., ) are synthesized via [3+2] cycloaddition or nucleophilic substitution under anhydrous conditions. Catalysts like BF₃·Et₂O or DMAP are used to enhance regioselectivity. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirmed by HPLC .
  • Critical Considerations: Variations in solvent polarity (e.g., DMF vs. THF) significantly affect reaction rates and byproduct formation. For instance, highlights that polar aprotic solvents favor cyclization but may require higher temperatures (80–100°C).

Q. How is the compound’s structure validated, and what analytical techniques are essential for characterization?

  • Methodological Answer: Structural confirmation relies on a combination of:

  • NMR spectroscopy: ¹H/¹³C NMR to assign methoxy groups (δ ~3.8–4.0 ppm) and carbonyl resonances (δ ~170–180 ppm) .
  • X-ray crystallography: Resolves stereochemical ambiguities in the tricyclic core (e.g., bond angles and torsion angles reported in ).
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodological Answer: The compound’s solubility in DMSO (>10 mM) and aqueous buffers (pH 7.4) must be empirically tested using nephelometry. Stability studies (e.g., ) recommend storage at –20°C under inert gas to prevent oxidation of the dimethoxyphenyl moiety. Accelerated degradation studies (40°C/75% RH for 14 days) assess hydrolytic susceptibility of the lactam ring .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and identify electrophilic sites (e.g., carbonyl groups at positions 6, 10, 12). Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) evaluates binding affinity, guided by structural analogs in .
  • Data Contradiction Analysis: Discrepancies between predicted and experimental IC₅₀ values may arise from solvent effects or protein flexibility, necessitating MD simulations (NAMD/GROMACS) .

Q. What strategies resolve contradictory spectral data in structural assignments?

  • Methodological Answer: Conflicting NOESY cross-peaks or ¹³C shifts (e.g., vs. 14) require:

  • Variable-temperature NMR: To detect dynamic effects (e.g., ring-flipping in the tricyclic system).
  • Isotopic labeling: ¹⁵N/²H labeling clarifies nitrogen environments and hydrogen bonding patterns .

Q. How can the compound’s bioactivity be rationalized given its structural analogs?

  • Methodological Answer: Structure-activity relationship (SAR) analysis compares substituent effects. For example, replacing the 2,4-dimethoxyphenyl group with halogenated analogs ( ) alters lipophilicity (logP) and membrane permeability. In vitro assays (e.g., kinase inhibition) should correlate with computational ADMET predictions .

Q. What experimental designs address stability challenges during long-term biological studies?

  • Methodological Answer: Use deuterated solvents in NMR stability screens to track degradation products. For in vivo applications, nanoencapsulation (e.g., PLGA nanoparticles) mitigates hydrolysis, as suggested by ’s stability data. LC-MS/MS monitors metabolite formation (e.g., demethylation of methoxy groups) .

Methodological Frameworks

  • Experimental Design: Align with ’s theory-driven approach—e.g., using Hückel’s rule to predict aromaticity in the tricyclic core or Hammett constants to rationalize substituent effects.
  • Data Validation: Cross-reference crystallographic data (CCDC entries in ) with computational models to resolve stereochemical uncertainties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。